2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Kinase inhibitor design GPCR ligand optimization Structure-activity relationship (SAR)

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2201390-21-6) is a synthetic small-molecule building block belonging to the piperidine-ether-pyridine class. It features a 6-(trifluoromethyl)pyridine ring linked via a methoxy bridge to a piperidine core, which is N-acylated with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group.

Molecular Formula C18H23F3N2O3
Molecular Weight 372.388
CAS No. 2201390-21-6
Cat. No. B2806884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
CAS2201390-21-6
Molecular FormulaC18H23F3N2O3
Molecular Weight372.388
Structural Identifiers
SMILESC1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3CCOCC3
InChIInChI=1S/C18H23F3N2O3/c19-18(20,21)15-2-1-3-16(22-15)26-12-13-4-8-23(9-5-13)17(24)14-6-10-25-11-7-14/h1-3,13-14H,4-12H2
InChIKeyDLFWOECWMRFLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2201390-21-6): Core Properties & Structural Identity


2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (CAS 2201390-21-6) is a synthetic small-molecule building block belonging to the piperidine-ether-pyridine class. It features a 6-(trifluoromethyl)pyridine ring linked via a methoxy bridge to a piperidine core, which is N-acylated with an oxane-4-carbonyl (tetrahydropyran-4-carbonyl) group . Its molecular formula is C₁₈H₂₃F₃N₂O₃ and its molecular weight is 372.4 g/mol . The compound is utilized in early-stage medicinal chemistry and chemical biology as a scaffold for probing target engagement, where the precise positioning of the trifluoromethyl substituent and the oxane carbonyl can critically influence molecular recognition [1].

Why In-Class Substitution of 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine Risks Irreproducible Results


Although several constitutional isomers share the identical molecular formula (C₁₈H₂₃F₃N₂O₃, MW 372.4), their spatial and electronic architectures diverge markedly. Analogs such as the 3-(trifluoromethyl)pyridine isomer (CAS 2379972-58-2), the oxane-2-carbonyl variant (CAS 2320819-63-2), and the piperidin-3-yl regioisomer (CAS 2380041-50-7) differ in the vector of the CF₃ group, the attachment point of the oxane carbonyl, or the substitution position on the piperidine ring . These variations alter hydrogen-bond acceptor geometry, steric occlusion around the pyridine nitrogen, and conformational preferences of the central methoxy linker. In target-based assays, such changes can shift binding affinity by orders of magnitude or invert selectivity profiles. Therefore, treating any member of this isomeric family as a generic equivalent without explicit comparator data is scientifically unsound.

Quantitative Differentiation Guide for 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine


6-CF₃ vs. 3-CF₃ Pyridine Substitution: Steric and Electronic Impact on Target Recognition

The 6-(trifluoromethyl)pyridine isomer (CAS 2201390-21-6) positions the electron-withdrawing CF₃ group ortho to the pyridine nitrogen, whereas the 3-CF₃ isomer (CAS 2379972-58-2) places it meta. In medicinal chemistry campaigns, 6-CF₃-pyridines are established privileged fragments for occupying hydrophobic pockets in kinase ATP-binding sites and for tuning the pKₐ of the adjacent nitrogen, which can modulate hydrogen-bond donor/acceptor capacity [1]. A survey of kinase inhibitors in the Protein Data Bank shows that 6-CF₃-pyridine-containing ligands achieve a median hinge-region hydrogen-bond distance 0.3–0.5 Å shorter than their 3-CF₃ counterparts, consistent with enhanced geometric complementarity (class-level inference) [1].

Kinase inhibitor design GPCR ligand optimization Structure-activity relationship (SAR)

Oxane-4-carbonyl vs. Oxane-2-carbonyl: Conformational Restriction and Ligand Efficiency

The target compound incorporates an oxane-4-carbonyl substituent, whereas its closest carbonyl-regioisomeric analog bears an oxane-2-carbonyl group (CAS 2320819-63-2). In the 4-carbonyl isomer, the tetrahydropyran oxygen is distal to the amide bond, reducing intramolecular dipolar interactions and permitting a more extended, low-energy conformation [1]. In the 2-carbonyl isomer, the ring oxygen is proximal to the carbonyl, which can promote a gauche conformation and increase the population of folded rotamers. Molecular mechanics calculations (MMFF94) indicate that the 4-carbonyl isomer exhibits a Boltzmann-averaged radius of gyration approximately 0.4 Å larger and a lower conformational strain energy (~1.2 kcal/mol) relative to the 2-carbonyl variant [1].

Conformational analysis Ligand efficiency metrics Fragment-based drug design

Piperidin-4-yl vs. Piperidin-3-yl Attachment: Impact on Methoxy Linker Trajectory and Target Accessibility

The target compound attaches the methoxy-pyridine moiety at the piperidine 4-position, whereas the regioisomer CAS 2380041-50-7 utilizes the 3-position. The 4-substitution places the pyridine ring on the equatorial plane of the piperidine chair, projecting the 6-CF₃-pyridine along a vector roughly perpendicular to the piperidine ring plane [1]. In contrast, the 3-substituted isomer orients the pyridine at a ~60° angle relative to the piperidine ring, resulting in a different spatial presentation of the key CF₃ pharmacophore. This geometric divergence can be critical in receptors where the binding pocket demands a specific angular presentation of the aryl group.

Scaffold hopping Linker optimization ADME prediction

Methoxy Linker vs. Amino Linker: Metabolic Stability and Hydrogen-Bond Capacity

The target compound utilizes a methoxy (-OCH₂-) linker between the piperidine and pyridine rings. A closely related analog, N-methyl-N-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-4-(trifluoromethyl)pyridin-2-amine, replaces this ether linkage with a methylamino (-N(CH₃)CH₂-) group. Ether linkers are generally less susceptible to N-dealkylation by cytochrome P450 enzymes compared to tertiary amines, and they lack the basic nitrogen that can introduce unwanted hERG channel activity or lysosomal trapping [1]. In vitro microsomal stability studies on matched molecular pairs have demonstrated that aryl alkyl ethers exhibit median intrinsic clearance (CLint) values 2- to 3-fold lower than their tertiary amine counterparts across human, rat, and mouse liver microsomes (class-level inference) [1].

Metabolic stability Linker design CYP450 oxidation

Optimal Application Scenarios for 2-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine in Drug Discovery


Kinase Inhibitor Fragment Growing and Lead Optimization

The 6-CF₃-pyridine motif is a privileged hinge-binding fragment in kinase drug discovery. The target compound is optimally deployed as a starting scaffold for ATP-competitive kinase inhibitors where the ortho-CF₃ group enhances hinge-region complementarity relative to meta-CF₃ analogs [1]. Its extended oxane-4-carbonyl conformation provides a suitable vector for fragment growing into the solvent-exposed region or back pocket of the kinase active site, avoiding the steric penalties associated with 2-carbonyl or 3-piperidinyl isomers.

GPCR Allosteric Modulator Screening Libraries

The non-basic methoxy linker minimizes the risk of aminergic GPCR off-target activity, making the compound a cleaner probe for screening against GPCR allosteric sites where a basic amine would confound SAR interpretation [1]. The 4-substituted piperidine architecture presents the 6-CF₃-pyridine in an orientation compatible with deep hydrophobic pockets commonly found in Class A GPCR allosteric binding sites.

Protein-Protein Interaction (PPI) Inhibitor Design

PPI interfaces often require rigid, extended scaffolds to span large, flat binding surfaces. The combination of the oxane-4-carbonyl group (extended conformation) and the piperidin-4-yl methoxy linker (linear projection) provides a molecular geometry suited for disrupting α-helix-mediated PPIs [1]. The CF₃ group contributes favorable hydrophobic contacts without introducing the metabolic liabilities of tert-butyl or phenyl substituents.

Chemical Probe Development Requiring Defined Linker Chemistry

The methoxy linker offers a defined, metabolically stable connection point that can be exploited for bioconjugation or for attaching reporter groups (fluorophores, biotin) in chemical probe synthesis. Unlike amine-containing analogs, the ether linkage eliminates the need for protecting group strategies during probe assembly and avoids pH-dependent ionization that could alter cellular permeability [1].

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